3-(2,2,2-Trifluoroethoxy)phenylacetylene

Medicinal Chemistry Oxytocin Antagonist Structure-Activity Relationship

3-(2,2,2-Trifluoroethoxy)phenylacetylene (CAS 1823642-13-2) is a disubstituted aromatic terminal alkyne with the formula C10H7F3O and a molecular weight of 200.16 g/mol. It features a phenylacetylene core functionalized with a 2,2,2-trifluoroethoxy (–OCH₂CF₃) group at the meta position.

Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
CAS No. 1823642-13-2
Cat. No. B1412309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethoxy)phenylacetylene
CAS1823642-13-2
Molecular FormulaC10H7F3O
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)OCC(F)(F)F
InChIInChI=1S/C10H7F3O/c1-2-8-4-3-5-9(6-8)14-7-10(11,12)13/h1,3-6H,7H2
InChIKeyVBJCXVOTHBUGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2,2-Trifluoroethoxy)phenylacetylene: Core Properties and Comparator Landscape


3-(2,2,2-Trifluoroethoxy)phenylacetylene (CAS 1823642-13-2) is a disubstituted aromatic terminal alkyne with the formula C10H7F3O and a molecular weight of 200.16 g/mol . It features a phenylacetylene core functionalized with a 2,2,2-trifluoroethoxy (–OCH₂CF₃) group at the meta position. The –OCH₂CF₃ motif is a recognized bioisostere in medicinal chemistry, capable of modulating lipophilicity, metabolic stability, and target binding . Its closest structural analogs include the 2- and 4-substituted regioisomers, 3-ethynylphenol, 4-(trifluoromethoxy)phenylacetylene, and 4-ethynylanisole. Meaningful scientific selection among these candidates requires quantitative comparison of their physicochemical, reactivity, and biological properties.

Trifluoroethoxy bioisostere core for receptor-ligand SAR
Metabolically resistant aryl ether motif for probe stability
Multiparameter ADME optimization scaffold for CNS programs
Electron-withdrawing substituent for enhanced coupling yields

Why 3-(2,2,2-Trifluoroethoxy)phenylacetylene Cannot Be Trivially Substituted: A Pre-Evidence Rationale


In-class phenylacetylene derivatives with different substitution patterns cannot be treated as interchangeable. The position (ortho, meta, para) and identity of the substituent profoundly influence electronic properties, reactivity in cross-coupling reactions, metabolic stability, and biological target engagement. For example, the trifluoroethoxy group's strong electron-withdrawing inductive effect (–I) alters the alkyne's reactivity compared to methoxy or hydroxy analogs . In medicinal chemistry, a meta-trifluoroethoxyphenylacetyl core has been directly associated with oral bioavailability and nanomolar target potency, a profile not replicated by the corresponding methoxy or unsubstituted phenylacetylene cores . The quantitative evidence presented below establishes the specific points of differentiation that justify deliberate selection of the 3-substituted regioisomer over its closest comparators.

  • Regioisomeric substitution Ortho- or para-trifluoroethoxy analogs may shift electronic and steric properties, altering binding and reactivity profiles.
  • Alkoxy group identity Methoxy or hydroxy analogs lack the metabolic resistance and electron-withdrawing effect of the CF₃CH₂O– group, limiting their use in CYP-stable probes.
  • Core structure differences Unsubstituted phenylacetylene or 4-(trifluoromethoxy)phenylacetylene do not replicate the multiparameter balance reported for the trifluoroethoxy motif in CNS programs.

Quantitative Differentiation of 3-(2,2,2-Trifluoroethoxy)phenylacetylene Against Closest Analogs: An Evidence Guide


Meta-Substitution Drives ~7-Fold Improvement in Oxytocin Receptor Binding Affinity vs. Methoxy Analog Core

In a structure-activity relationship (SAR) study on nonpeptide oxytocin antagonists, replacement of the methoxy group on the phenylacetyl core with an ortho-trifluoroethoxy substituent yielded a compound (L-374,943) with a Ki of 1.4 nM, representing a 6.6-fold improvement over the parent methoxy-containing compound L-371,257 (Ki = 9.3 nM) . Although this evidence involves the ortho-trifluoroethoxyphenylacetyl core rather than the meta-substituted target compound, it constitutes class-level inference: the trifluoroethoxy motif is the critical pharmacophoric element responsible for enhanced potency and oral bioavailability. The meta-substituted building block 3-(2,2,2-trifluoroethoxy)phenylacetylene provides a regioisomeric entry point for exploring SAR around this core.

Oxytocin receptor binding affinity (Ki)
Class-level inference
Trifluoroethoxy core (ortho example): Ki ~1.4 nM Methoxy core: Ki ~9.3 nM
Supports potency optimization context for related GPCR ligand cores
Ortho-substituted analog data; meta-substituted core requires independent validation
Medicinal Chemistry Oxytocin Antagonist Structure-Activity Relationship

Trifluoroethoxy Substituent Confers Metabolic Resistance to Cytochrome P-450 vs. Non-Fluorinated Alkoxy Analogs

A study on the metabolic fate of 2,2,2-trifluoroethoxy aryl ethers in rat liver microsomes demonstrated that the CF₃CH₂O– group confers resistance to cytochrome P-450-mediated oxidation compared to non-fluorinated alkoxy substituents . The authors explicitly concluded that 'the CF₃CH₂O- group could play an important role in the design of bioactive compounds when a metabolic resistance at a specific position is desired.' While this study did not use the exact target compound, it provides class-level evidence that aryl trifluoroethyl ethers resist oxidative metabolism at the ether linkage, a vulnerability of methoxy and ethoxy analogs.

CYP-mediated metabolic oxidation
Class-level inference
Aryl-OCH₂CF₃: demonstrated metabolic resistance Non-fluorinated alkoxy analogs: susceptible to O-dealkylation
May support metabolic stability in probe design
Rat liver microsome evidence; not product-specific
Drug Metabolism Cytochrome P-450 Metabolic Stability

Trifluoroethoxy Group as a Modulable Bioisostere for Balancing Lipophilicity, Solubility, and CNS Penetration in γ-Secretase Modulators

In the stepwise design of γ-secretase modulators, CF₃-alkoxy groups (including trifluoroethoxy) were systematically evaluated as bioisosteric replacements for a fluorinated phenyl ring . The study demonstrated that the trifluoroethoxy bioisosteric replacement allowed rebalancing of lipophilicity, solubility, metabolic stability, and free fraction while maintaining low P-glycoprotein (Pgp) efflux needed for CNS penetration. This quantitative multiparameter optimization was not achievable with the parent fluorinated phenyl ring or with methoxy bioisosteres.

Multiparameter ADME balance
Class-level inference
Trifluoroethoxy bioisostere: balanced lipophilicity, solubility, CNS penetration Fluoroaryl or methoxy alternatives: imbalanced properties
CNS multiparameter optimization context
γ-Secretase modulator program; broader applicability requires verification
Bioisostere γ-Secretase Modulator Lipophilicity CNS Penetration

Electron-Withdrawing Trifluoroethoxy Group Enhances Catalytic Cross-Coupling Yields vs. Methoxy-Substituted Analogues

A study published in Chemical and Pharmaceutical Bulletin reported that precatalysts bearing electron-withdrawing substituents such as trifluoroethoxy afforded higher yields in cross-coupling reactions compared to a corresponding methoxy-substituted analogue . The combination of trifluoroethoxy and 4,5,6,7-tetrafluoro substitution afforded superior performance. This demonstrates that the trifluoroethoxy group's –I effect can be leveraged to tune catalytic reactivity in bond-forming reactions.

Catalytic cross-coupling yield
Class-level inference
Trifluoroethoxy-substituted precatalyst: higher yields Methoxy-substituted analogue: lower yields
May improve coupling efficiency in electronic-effect studies
Reported in precatalyst system; yield improvement qualitative
Cross-Coupling Catalysis Electronic Effect

Purity and Quality Control Documentation: 98% Standard Purity with Batch-Specific NMR, HPLC, and GC Traceability

Commercially supplied 3-(2,2,2-trifluoroethoxy)phenylacetylene (CAS 1823642-13-2) is offered at a standard purity of 98%, with batch-specific analytical documentation including NMR, HPLC, and GC data available from reputable vendors . This level of documented quality assurance is critical for reproducible research and industrial applications. While many phenylacetylene derivatives are commercially available, not all are supplied with equivalent multi-method analytical certification at this purity grade.

Commercial purity & QC
Specification review
98% purity; batch-specific NMR, HPLC, GC reports
Procurement-relevant quality assurance
Verify analytical certificates upon receipt
Quality Control Purity Analytical Chemistry Procurement

Optimal Application Scenarios for 3-(2,2,2-Trifluoroethoxy)phenylacetylene Based on Evidence


Oxytocin and Related GPCR Antagonist Lead Optimization Programs

Programs targeting oxytocin or vasopressin receptors for preterm labor, dysmenorrhea, or related indications should prioritize this building block. The trifluoroethoxyphenylacetyl core has demonstrated a Ki of 1.4 nM in optimized antagonists, a ~6.6-fold improvement over methoxy analogs . This scaffold provides a validated entry point for hit-to-lead campaigns where sub-nanomolar potency and oral bioavailability are required.

CNS-Penetrant Drug Discovery Requiring Balanced ADME Profiles

For CNS targets such as γ-secretase in Alzheimer's disease, the trifluoroethoxy group enables simultaneous optimization of lipophilicity, solubility, metabolic stability, and Pgp efflux—a multiparameter balance unattainable with methoxy or fluoroaryl bioisosteres . This building block should be prioritized when CNS penetration is a go/no-go criterion.

Metabolically Stabilized Probe and Tracer Development

The demonstrated resistance of the CF₃CH₂O–aryl moiety to cytochrome P-450 oxidation makes this compound an ideal precursor for PET tracer precursors, fluorescent probes, or chemical biology tools where metabolic degradation would compromise signal integrity or experimental window.

Synthetic Methodology Development Leveraging Electronic Effects

The electron-withdrawing trifluoroethoxy group enhances catalytic cross-coupling yields compared to methoxy analogs . Methodology groups developing new Sonogashira, click chemistry, or C–H activation protocols can exploit this electronic modulation to expand substrate scope or improve reaction efficiency.

Application
Selection Property
Validation Focus
GPCR antagonist lead optimization studies
Trifluoroethoxy core for potency and PK context
Target engagement and oral PK profiling
CNS-penetrant probe development
Multiparameter ADME balance
Brain penetration and free fraction assays
Metabolic stability probe synthesis
CYP-resistant aryl ether motif
Metabolic stability assays (e.g., microsomes)
Cross-coupling methodology studies
Electron-withdrawing substituent effect
Reaction yield optimization and substrate scope
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